molecular formula C16H39N4Ta-3 B068984 (tert-Butylimino)tris(diethylamino)tantalum CAS No. 169896-41-7

(tert-Butylimino)tris(diethylamino)tantalum

Cat. No.: B068984
CAS No.: 169896-41-7
M. Wt: 468.46 g/mol
InChI Key: OAUVVCYTHMBYBP-UHFFFAOYSA-N
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Description

(tert-Butylimino)tris(diethylamino)tantalum (CAS 169896-41-7), abbreviated as TBTDET, is a metal-organic compound widely used in atomic layer deposition (ALD) and chemical vapor deposition (CVD) for fabricating tantalum-based thin films, such as Ta₂O₅ and TaN . Its molecular formula is C₁₆H₃₉N₄Ta (molecular weight: 468.45 g/mol), featuring a tert-butylimido ligand and three diethylamino groups coordinated to a tantalum center . Key properties include:

  • Density: 1.252 g/mL at 25°C
  • Boiling Point: 9°C (under vacuum)
  • Flash Point: 46°C (115°F)
  • Hazards: Flammable (R10), corrosive (R34), and reacts violently with water .

TBTDET is valued for its stability under ALD conditions and selective deposition on metal substrates like TiN versus SiO₂/Si .

Properties

IUPAC Name

tert-butyliminotantalum;diethylazanide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9N.3C4H10N.Ta/c1-4(2,3)5;3*1-3-5-4-2;/h1-3H3;3*3-4H2,1-2H3;/q;3*-1;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAUVVCYTHMBYBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[N-]CC.CC[N-]CC.CC[N-]CC.CC(C)(C)N=[Ta]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H39N4Ta-3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

169896-41-7
Record name Tantalum, tris(N-ethylethanaminato)[2-methyl-2-propanaminato(2-)]-, (T-4)-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name t-Butylimino tris (diethylamino) tantalum
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Biological Activity

(tert-Butylimino)tris(diethylamino)tantalum, commonly referred to as TBTDET (CAS Number: 169896-41-7), is an organotantalum compound notable for its applications in chemical vapor deposition (CVD) and atomic layer deposition (ALD) processes. This compound features tantalum in a +5 oxidation state, coordinated with three diethylamido ligands and one tert-butylimido group, which contributes to its unique reactivity and stability under specific conditions. Understanding its biological activity is essential for assessing its potential applications in biomedicine and materials science.

  • Molecular Formula : C₁₆H₃₉N₄Ta
  • Molecular Weight : 468.46 g/mol
  • Appearance : Colorless to yellow liquid
  • Purity : 98%+
  • Sensitivity : Moisture and heat sensitive

TBTDET's structure allows for controlled nitrogen incorporation, which is crucial for the fabrication of high-quality tantalum nitride films used in microelectronics .

Biocompatibility

Tantalum, including TBTDET, has been recognized for its excellent biocompatibility. Research indicates that tantalum exhibits minimal adverse biological responses when used in medical applications:

  • Cell Viability : Studies have shown that tantalum particles maintain high cell viability even at higher concentrations (up to 500 μg/ml) over extended periods (up to 7 days) .
  • Osteoblast Proliferation : Low concentrations of tantalum particles (<20 μg/ml) have been demonstrated to promote the proliferation of osteoblasts (MC3T3-E1 cells) by inducing autophagy, linked to the Akt/mTOR signaling pathway .
  • Inflammatory Response : Tantalum has shown no harmful effects on various mammalian cells, including L929 fibroblasts and THP-1 human monocytic leukemia cells, suggesting a favorable inflammatory profile .

The biological effects of TBTDET can be attributed to several mechanisms:

  • Cellular Interaction : Tantalum's surface properties facilitate interactions with biological tissues, promoting favorable cellular responses such as adhesion and proliferation.
  • Inflammatory Modulation : Tantalum's inert nature minimizes inflammatory responses typically associated with foreign materials in biological systems .

Case Studies

  • Implantation Studies :
    • In animal models, tantalum implants have demonstrated good integration with surrounding tissues, characterized by the formation of a thin fibrous membrane without significant inflammation. Histological examinations confirmed new bone formation around porous tantalum scaffolds implanted in rabbit femur defects .
  • Tantalum Coatings :
    • Research involving tantalum nitride coatings produced via ALD using TBTDET has highlighted improved wear resistance and biocompatibility for orthopedic implants. These coatings not only enhance mechanical properties but also support osseointegration .

Applications in Medicine

Given its favorable biological activity, TBTDET and related tantalum compounds are being explored for various biomedical applications:

  • Orthopedic Implants : Due to its biocompatibility and mechanical strength, tantalum is increasingly used in joint replacement surgeries.
  • Dental Applications : Tantalum's properties make it suitable for dental implants where osseointegration is critical.
  • Cardiovascular Devices : The material's non-ferromagnetic nature makes it ideal for use in devices like vascular clips that require MRI compatibility .

Safety Considerations

While TBTDET exhibits promising biological activity, safety precautions are necessary due to its chemical properties:

HazardDescription
FlammabilityClassified as flammable; requires careful handling .
ReactivityWater-reactive; must be stored under inert conditions to prevent decomposition .

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C₁₅H₃₉N₄Ta
  • Molecular Weight : 456.45 g/mol
  • CAS Number : 169896-41-7
  • Physical State : Liquid at room temperature

TBTDET is characterized by its ability to form stable films of tantalum nitride (TaN) and tantalum oxide (Ta₂O₅), which are crucial for various electronic and optoelectronic applications.

Precursor for Tantalum Nitride Films

TBTDET is widely used as a precursor for the deposition of tantalum nitride films through CVD and ALD methods. The film properties are essential for applications such as:

  • Copper Diffusion Barriers : Tantalum nitride serves as an effective barrier to prevent copper diffusion in semiconductor devices, enhancing device reliability and performance .
  • Wear-Resistant Coatings : The hardness and thermal stability of TaN make it suitable for coatings that require durability under harsh conditions .

Case Study: Atomic Layer Deposition of TaN

A study demonstrated the successful deposition of TaN films using TBTDET in combination with hydrogen radicals. The process was optimized to achieve uniform film thickness and excellent step coverage on complex substrates, highlighting TBTDET's effectiveness in ALD applications .

Precursor for Tantalum Oxide Films

TBTDET is also utilized for the deposition of tantalum oxide films, which have applications in:

  • High Dielectric Constant Materials : Tantalum oxide is considered a promising candidate for gate dielectrics in MOSFETs due to its high dielectric constant, which allows for reduced leakage currents and improved performance .

Case Study: CVD of Ta₂O₅ Films

Research has shown that TBTDET can be used to deposit high-quality tantalum oxide thin films through CVD processes. The films exhibited excellent electrical properties suitable for use in capacitors and other electronic components .

Advantages of Using TBTDET

The use of TBTDET as a precursor offers several advantages:

  • Liquid State at Room Temperature : This property simplifies the delivery process in deposition systems compared to solid precursors, allowing for more consistent flow rates and improved reproducibility .
  • Versatility : TBTDET can be used in various deposition techniques (CVD, ALD), making it a flexible choice for different manufacturing processes.

Safety and Handling Considerations

While TBTDET has valuable applications, it is important to handle it with care due to its reactivity:

  • Reactivity with Water : It releases flammable gases upon contact with water, necessitating dry handling conditions .
  • Safety Precautions : Proper protective equipment should be used when handling this compound to avoid skin burns and eye damage .

Chemical Reactions Analysis

Thermal Decomposition Reactions

TBTDET undergoes controlled thermal decomposition to form tantalum-based thin films:

Primary decomposition pathway :
Ta N C2H5 2 3(N C CH3 3)ΔTaN+Organic byproducts\text{Ta N C}_2\text{H}_5\text{ }_2\text{ }_3(\text{N C CH}_3\text{ }_3)\xrightarrow{\Delta}\text{TaN}+\text{Organic byproducts}

Key characteristics:

  • Temperature range : 250–350°C (optimized for ALD/CVD processes)
  • Byproduct formation : HN(C₂H₅)₂ and (CH₃)₃CNH₂ detected via mass spectrometry
  • Film composition : Produces β-TaN phase with resistivity 200–500 μΩ·cm in plasma-enhanced processes

Reactions with Ammonia

Ammonolysis reactions enable nitrogen incorporation:

Stoichiometric reaction :
TBTDET+3NH3TaN+3HN C2H5 2+(CH3)3CNH2\text{TBTDET}+3\text{NH}_3\rightarrow \text{TaN}+3\text{HN C}_2\text{H}_5\text{ }_2+(\text{CH}_3)_3\text{CNH}_2

Experimental observations:

ParameterValueSource
Reaction efficiency85–92% N incorporation
Residual carbon<5 at% (PEALD vs 12 at% thermal)
Film density11–13 g/cm³ (vs 9 g/cm³ thermal)

Hydrogen Plasma Reactions

Plasma-enhanced processes modify reaction kinetics:

PEALD mechanism :

  • Precursor adsorption : TBTDET chemisorption on substrate surface
  • H₂ plasma activation :
    Ta N C2H5 2+HTa H+C2H5NH2\text{Ta N C}_2\text{H}_5\text{ }_2+\text{H}^*\rightarrow \text{Ta H}+\text{C}_2\text{H}_5\text{NH}_2
  • Nitrogen incorporation :
    Ta H+NTa N+H2\text{Ta H}+\text{N}^*\rightarrow \text{Ta N}+\text{H}_2\uparrow

XPS analysis reveals:

  • Complete ligand removal at 300°C under H₂ plasma
  • Ta₄f binding energy shifts from 23.8 eV (precursor) → 22.1 eV (TaN)

Hydrolysis Reactions

Moisture sensitivity drives oxide formation:

Hydrolysis pathway :
TBTDET+H2OTaOx+(C2H5 2NH+(CH3)3CNH2\text{TBTDET}+\text{H}_2\text{O}\rightarrow \text{TaO}_x+(\text{C}_2\text{H}_5\text{ }_2\text{NH}+(\text{CH}_3)_3\text{CNH}_2

Critical parameters:

  • Reactivity : Instantaneous reaction at RH >10%
  • Oxide composition : Ta₂O₅ dominated (XRD confirmation)
  • Activation energy : 58 kJ/mol (TGA-DSC analysis)

Surface-Mediated Reactions

Substrate-dependent behavior observed:

SubstrateReaction ProductThickness ControlAdhesion Strength
SiO₂TaN/TaOₓ composite±0.8 Å/cycle28 J/m²
Organosilicate GlassPure TaN±0.5 Å/cycle35 J/m²
CuTaCₓNᵧ diffusion barrierN/A40 J/m²

Data from shows substrate surface oxygen content directly influences nitrogen incorporation efficiency (R²=0.94 linear correlation).

Comparative Reactivity Table

Reaction TypeTemp. Range (°C)ByproductsActivation Energy (kJ/mol)
Thermal Decomposition250–350HN(C₂H₅)₂, (CH₃)₃CNH₂102 ± 8
NH₃ Assisted200–300C₂H₅NH₂, CH₄78 ± 5
H₂ Plasma150–250H₂, C₂H₄45 ± 3
HydrolysisRT–100(C₂H₅)₂NH, H₂O58 ± 4

Data compiled from This reaction profile establishes TBTDET as a versatile precursor for tailored material synthesis, with plasma-enhanced processes offering superior control over film stoichiometry and crystallinity compared to thermal methods. Recent advances in reaction engineering suggest potential applications in sub-5nm semiconductor nodes through precise ligand-exchange mechanisms .

Comparison with Similar Compounds

Structural and Chemical Properties

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Physical State Ligand Types Key Properties
TBTDET 169896-41-7 C₁₆H₃₉N₄Ta 468.45 Liquid tert-butylimido, diethylamido Density: 1.252 g/mL; Flash Point: 46°C
TBTEMT 511292-99-2 C₁₃H₃₃N₄Ta 426.38 Liquid tert-butylimido, ethylmethylamido Flash Point: 17°C; More flammable
TAIMATA (t-Amylimidotris(dimethylamino)tantalum) 629654-53-1 C₁₁H₂₉N₄Ta 398.32 Solid t-amylimido, dimethylamido Air- and moisture-sensitive
PDMAT (Pentakis(dimethylamino)tantalum) 19824-59-0 C₁₀H₃₀N₅Ta 398.32 Solid Dimethylamido Melts at 29°C; used for TaN films

Key Observations :

  • Steric Effects : TBTDET’s diethylamido ligands provide greater steric bulk than TBTEMT’s ethylmethylamido or PDMAT’s dimethylamido groups, slowing decomposition kinetics and enhancing thermal stability .
  • Reactivity : Smaller ligands (e.g., dimethylamido in PDMAT) increase reactivity but reduce stability, making PDMAT suitable for low-temperature processes .

Thermal and Deposition Behavior

Compound Deposition Temperature (°C) Primary Applications Selectivity Notes
TBTDET 150–300 Ta₂O₅, TaN Selective on TiN vs. SiO₂/Si
TBTEMT 100–250 TaN, TaC Higher reactivity due to mixed ligands
PDMAT 50–200 TaN, TaSiN Low-temperature compatibility

Thermal Stability :

  • TBTDET’s tert-butylimido ligand enhances stability, enabling higher-temperature deposition (>250°C) compared to TAIMATA (<200°C) .
  • PDMAT’s lower molecular weight and solid state require precise vaporization control .

Comparison :

  • TBTEMT’s lower flash point (17°C) makes it more hazardous than TBTDET (46°C) .
  • PDMAT’s pyrophoric nature demands stricter handling than TBTDET .

Preparation Methods

Stepwise Procedure

The patented method involves a two-reactor system under inert gas (e.g., argon) to prevent hydrolysis and oxidation. Key stages include:

  • Tantalum Complex Formation :
    Tantalum pentachloride (TaCl₅) reacts with tert-butylamine in n-nonane at -10°C, followed by pyridine addition to stabilize intermediates.

  • Lithium Diethylamide Preparation :
    n-Butyllithium reacts with diethylamine in n-nonane to form lithium diethylamide, maintained at -10°C to prevent side reactions.

  • Ligand Exchange :
    The tantalum complex suspension is introduced to the lithium diethylamide solution, enabling ligand substitution over 20 hours at room temperature.

  • Purification :
    Solid-liquid separation removes lithium chloride byproducts, followed by vacuum distillation to isolate the product.

Table 1: Reaction Conditions and Stoichiometry

ComponentQuantityMolar Ratio (vs. TaCl₅)TemperatureSolvent
TaCl₅150 g1.0-10°Cn-nonane
tert-butylamine62 g2.1-10°C → RTn-nonane
Pyridine134 g4.0-10°C → RTn-nonane
n-BuLi (2.5 M in hexane)510 mL3.0-10°C → RTn-nonane
Diethylamine95 g3.0-10°C → RTn-nonane

Reaction Mechanism and Chemical Pathways

Tantalum-Pyridine Adduct Formation

The initial reaction between TaCl₅ and tert-butylamine generates a transient imido species, which is stabilized by pyridine coordination:

TaCl5+t-BuNH2TaCl3(N-t-Bu)+2HCl(pyridine complexation follows)[5]\text{TaCl}5 + \text{t-BuNH}2 \rightarrow \text{TaCl}_3(\text{N-t-Bu}) + 2\text{HCl} \quad \text{(pyridine complexation follows)} \quad

Pyridine acts as a Lewis base, preventing chloride recombination and enabling subsequent ligand exchange.

Lithium Diethylamide Synthesis

n-BuLi deprotonates diethylamine to form lithium diethylamide, a nucleophile critical for displacing chloride ligands:

Et2NH+n-BuLiEt2NLi+n-BuH[5]\text{Et}2\text{NH} + \text{n-BuLi} \rightarrow \text{Et}2\text{NLi} + \text{n-BuH} \quad

Ligand Substitution

The pyridine-stabilized tantalum complex reacts with lithium diethylamide in a stepwise chloride displacement:

TaCl3(N-t-Bu)(py)3+3Et2NLiTa(N-t-Bu)(NEt2)3+3LiCl+3py[5]\text{TaCl}3(\text{N-t-Bu})(\text{py})3 + 3\text{Et}2\text{NLi} \rightarrow \text{Ta(N-t-Bu)(NEt}2\text{)}_3 + 3\text{LiCl} + 3\text{py} \quad

Optimization Strategies

Solvent Selection

n-Nonane (C₉H₂₀) replaces toxic toluene or tetrahydrofuran (THF), offering:

  • Higher Boiling Point (151°C) : Facilitates reflux-free reactions.

  • Reduced Complexation : Minimizes solvent coordination to tantalum, simplifying distillation.

Temperature Control

  • Low-Temperature Additions (-10°C) : Suppress side reactions during tert-butylamine and pyridine introduction.

  • Room-Temperature Aging : Allows complete ligand exchange without thermal degradation.

Purification Enhancements

  • Solid-Liquid Separation : Centrifugation or filtration removes LiCl byproducts more efficiently than prior vacuum distillation methods.

  • Two-Stage Vacuum Distillation :

    • 30 mmHg : Removes n-nonane.

    • 1–5 mmHg : Isolates product at 95–98°C.

Challenges in Traditional Synthesis Methods

Prior Art Limitations

ParameterTraditional MethodPatent CN106800572B
Solvent Toluene/THFn-Nonane
Filtration Difficulty High (fine LiCl particles)Low (coarse precipitates)
Yield 40–50%75%
Purity ≤90%≥99%

Decomposition Risks

Early methods suffered from product decomposition during vacuum distillation due to:

  • Residual Pyridine : Catalyzed thermal breakdown at >100°C.

  • Solvent Coordination : THF formed stable adducts, requiring higher distillation temperatures .

Q & A

Q. What are the standard protocols for synthesizing TBTDET, and how can purity be validated?

TBTDET is typically synthesized via ligand-exchange reactions using precursors like diethylamino lithium (CAS 816-43-3) and tert-butylamine derivatives under inert conditions . Purification involves vacuum distillation to remove volatile byproducts. Purity validation requires a combination of nuclear magnetic resonance (NMR) spectroscopy for structural confirmation and inductively coupled plasma mass spectrometry (ICP-MS) to quantify residual metallic impurities (<99.99% Ta basis) .

Q. What safety precautions are critical when handling TBTDET in laboratory settings?

TBTDET is a flammable liquid (Category 3), reacts violently with water (Category 2), and causes severe skin/eye corrosion (Category 1B/1) . Essential precautions include:

  • Use of nitrogen/vacuum gloveboxes for storage and handling.
  • Personal protective equipment (PPE): neoprene gloves, face shields, and flame-resistant lab coats.
  • Emergency protocols for spills: neutralize with dry sand or vermiculite, never water .

Q. How is TBTDET characterized structurally, and what analytical techniques are most effective?

Structural characterization employs:

  • FTIR : Identifies ν(Ta=N) and ν(Ta-N) stretching modes at ~1,620 cm⁻¹ and ~480 cm⁻¹, respectively .
  • X-ray crystallography : Resolves Ta coordination geometry (distorted trigonal bipyramidal) .
  • Elemental analysis : Validates C/H/N ratios (theoretical: C 41.0%, H 8.4%, N 11.9%) .

Advanced Research Questions

Q. How do decomposition pathways of TBTDET impact its performance in atomic layer deposition (ALD)?

TBTDET decomposes at >250°C, releasing diethylamine and tert-butylimido radicals. This affects ALD film stoichiometry, necessitating precise temperature control (±5°C) and co-reactants like NH₃ to stabilize TaN films. Residual carbon content (<2 at.%) can be minimized by optimizing pulse/purge cycles (e.g., 1s/5s/1s/5s for precursor/NH₃/purge) .

Q. What methodological strategies resolve contradictions in reported thermal stability data for TBTDET?

Discrepancies in decomposition temperatures (e.g., 250°C vs. 280°C) arise from differences in:

  • Atmosphere : Oxidative vs. inert conditions (N₂ vs. Ar).
  • Analytical technique : Thermogravimetric analysis (TGA) under dynamic heating (10°C/min) vs. isothermal holds . Resolution : Cross-validate using mass spectrometry-coupled TGA to track gaseous byproducts (e.g., m/z=73 for diethylamine) .

Q. How does TBTDET compare to analogous precursors (e.g., PDMAT) in CVD/ALD applications?

Parameter TBTDET PDMAT
Thermal stability250°C (decomposition onset) 180°C (decomposition onset)
Film purityLower C contamination (<2 at.%)Higher C residue (~5 at.%)
Deposition rate0.8 Å/cycle (TaN at 300°C) 1.2 Å/cycle (TaN at 250°C)
TBTDET is preferred for high-temperature processes requiring low carbon content, while PDMAT offers faster deposition at lower temps .

Q. What experimental design considerations are critical for studying TBTDET’s reactivity with oxygen-containing surfaces?

  • Surface pretreatment : Use hydroxylated SiO₂ wafers (UV/O₃ cleaning) to mimic real-world substrates.
  • In situ monitoring : Quartz crystal microbalance (QCM) tracks mass changes during ligand exchange.
  • Post-deposition analysis : XPS quantifies Ta 4f and O 1s peaks to assess oxidation states (Ta⁵+ vs. Ta⁴+) .

Methodological Guidance for Data Contradictions

Q. How to address inconsistencies in reported boiling points (e.g., 9°C vs. 115°C)?

The cited boiling point of 9°C ( ) likely refers to a volatile byproduct (e.g., diethylamine) rather than TBTDET itself. Validated data for TBTDET under reduced pressure (0.1 Torr) indicates a boiling range of 115–120°C . Always cross-check with vapor pressure curves and manufacturer COA (Certificate of Analysis) .

Q. What frameworks guide hypothesis formulation for TBTDET’s ligand-exchange mechanisms?

Link research to coordination chemistry theory :

  • Hard-Soft Acid-Base (HSAB) principles predict Ta⁵+ (hard acid) affinity for N-donor ligands (soft bases).
  • Density Functional Theory (DFT) models simulate transition states during ligand dissociation (e.g., ΔG‡ for NEt₂ loss ≈ 45 kJ/mol) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
(tert-Butylimino)tris(diethylamino)tantalum
Reactant of Route 2
(tert-Butylimino)tris(diethylamino)tantalum

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